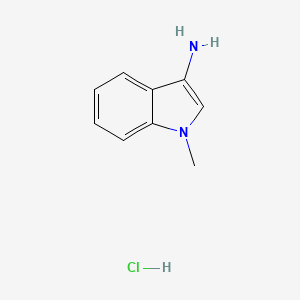![molecular formula C16H15ClN4O2S B2545614 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941994-21-4](/img/structure/B2545614.png)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone" is a derivative of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone, which has been identified as a new chemotype with potential anti-mycobacterial properties. The core structure of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone has been the subject of research due to its biological activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Synthesis Analysis
The synthesis of related compounds involves the preparation of benzo[d]thiazole-2-carboxamides, which are then subjected to various chemical reactions to introduce different functional groups that may enhance biological activity. The synthesis process typically includes steps such as reductive amination, which has been used to synthesize piperazine derivatives in related studies . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones is characterized by the presence of a benzo[d]thiazole ring system attached to a piperazine moiety. This structure has been the basis for the design of new anti-mycobacterial agents. The presence of substituents such as chloro, methyl, and isoxazole groups can significantly influence the compound's biological activity by affecting its binding affinity to target proteins within the bacterial cells .
Chemical Reactions Analysis
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold can undergo various chemical reactions to modify its structure and, consequently, its biological activity. The introduction of different substituents through reactions such as halogenation, methylation, and the addition of isoxazole rings can lead to a diverse array of derivatives with varying antiprotozoal, anticancer, and anti-mycobacterial activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological evaluation. These properties include solubility, stability, and a favorable safety profile to host cells, which are crucial for the compounds' efficacy as therapeutic agents . The presence of a chloro group and other substituents can also affect the lipophilicity and, therefore, the pharmacokinetic properties of the compound.
科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of new derivatives involving benzothiazoles and piperazine has been extensively studied for their potential antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, utilizing benzothiazoles and piperazine as core components. Their research showed variable and modest activity against investigated strains of bacteria and fungi, establishing a base for potential therapeutic applications (Patel, Agravat, & Shaikh, 2011).
Another study by Mhaske, Shelke, Raundal, and Jadhav (2014) focused on synthesizing and evaluating the biological activity of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. They found that most compounds exhibited moderate to good antimicrobial activity, highlighting the chemical's utility in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Structural and Activity Analysis
- Benaka Prasad et al. (2018) synthesized and evaluated the antiproliferative activity of a novel bioactive heterocycle. Their study included structural characterization and analysis of intermolecular interactions, providing insights into the potential medicinal applications of similar compounds (Benaka Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antagonistic Properties and Molecular Interaction
- Research by Shim et al. (2002) delved into the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, revealing the compound's potential for influencing receptor binding and activity. This study contributes to understanding the structural requirements for receptor antagonism and could guide the development of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
将来の方向性
The future directions for this compound could involve further studies to evaluate its potential biological activities, such as antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
特性
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-10-11(17)2-3-13-14(10)19-16(24-13)21-8-6-20(7-9-21)15(22)12-4-5-18-23-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLAFKDDCTUQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)
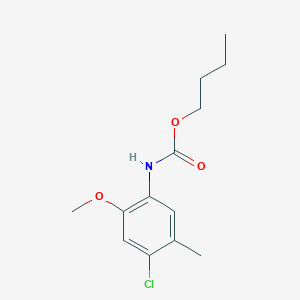
![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)
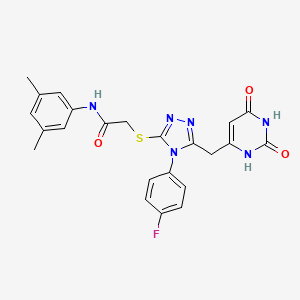

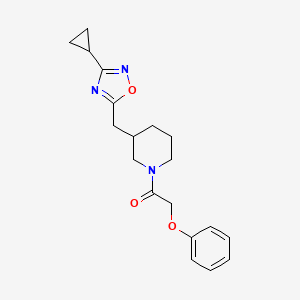
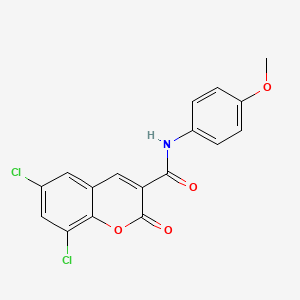
![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)
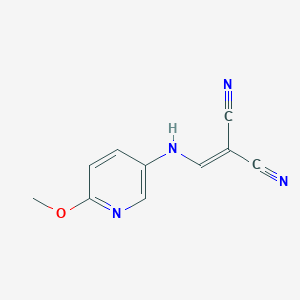
![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)
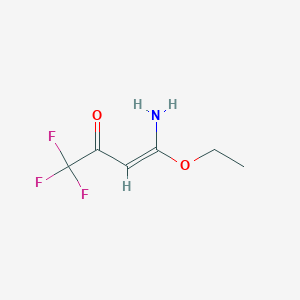
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)
